molecular formula C12H13N3 B1601951 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine CAS No. 783300-26-5

2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

Cat. No.: B1601951
CAS No.: 783300-26-5
M. Wt: 199.25 g/mol
InChI Key: QTCSWUNYWAOZHC-UHFFFAOYSA-N
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Description

“2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine” is a derivative of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives has been reported in various studies . For instance, one study reported the synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-oxo-2-(2,3,4,5,6-Penta substituted phenyl)thiazolidin-3-yl)acetamide .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical and Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Chemical Synthesis and Optical Properties

One study focuses on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives via a one-pot, three-component condensation process. These compounds, characterized by spectroscopic and crystallographic techniques, exhibit remarkable optical properties, including large Stokes' shifts and tunable quantum yields. This research paves the way for developing low-cost luminescent materials with potential applications in various fields, such as optoelectronics and sensory technologies (Volpi et al., 2017).

Crystal Structure Analysis

Another aspect of research into imidazo[4,5-b]pyridine derivatives involves detailed crystal structure analysis, offering insights into molecular conformations and intermolecular interactions. This analysis is crucial for understanding the compound's physical and chemical properties, which could be instrumental in designing more effective materials and drugs (Hjouji et al., 2016).

Potential Therapeutic Applications

Imidazo[1,2-a]pyridine scaffolds have been identified as potential therapeutic agents due to their wide range of applications in medicinal chemistry. These compounds exhibit various biological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties. The broad applicability of this scaffold in drug development underscores its significance in pharmaceutical research (Deep et al., 2016).

Fluorescent Properties and Material Applications

Research has also been conducted on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds. Through structural modifications, these compounds exhibit thermally stable solid states and enhanced fluorescent properties, which are promising for developing new fluorescent organic compounds for various applications, including bioimaging and molecular probes (Tomoda et al., 1999).

Antimicrobial Potential

The synthesis and evaluation of novel organoselenium derivatives of imidazo[1,2-a]pyridine for antimicrobial potential highlight the compound's versatility. These derivatives have shown promising results against various microbial strains, indicating their potential use in developing new antimicrobial agents (Kumar et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine are the IKK-ε and TBK1 enzymes . These enzymes play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

This compound interacts with its targets, IKK-ε and TBK1, by binding to their active sites. This binding results in the phosphorylation of NF-kappaB , a protein complex that controls the transcription of DNA .

Biochemical Pathways

The activation of NF-kappaB initiates a cascade of biochemical reactions that influence many cellular pathways necessary for the proper functioning of cells . These pathways include those involved in immune response, inflammation, and cell survival .

Pharmacokinetics

It is predicted to have a boiling point of 3816±320 °C and a density of 1186±006 g/cm3 . These properties may impact the compound’s bioavailability, but further studies are needed to confirm this.

Result of Action

The activation of NF-kappaB by this compound can lead to various molecular and cellular effects. For instance, it can influence the expression of genes involved in immune response, inflammation, and cell survival . This can potentially alter the behavior of cells and contribute to various physiological effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature . .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . This suggests a promising future for the development of new drugs based on imidazole derivatives, including “2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine”.

Properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-5,13H,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCSWUNYWAOZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476311
Record name 2-PHENYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783300-26-5
Record name 2-PHENYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
Reactant of Route 2
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
Reactant of Route 3
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
Reactant of Route 4
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
Reactant of Route 5
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
Reactant of Route 6
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

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